4-Amino-3-cyclohex-1-enyl-benzonitrile

Description

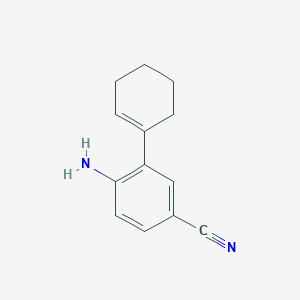

4-Amino-3-cyclohex-1-enyl-benzonitrile is a substituted benzonitrile derivative characterized by a cyclohexenyl group at the 3-position and an amino group at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₃N₂, with a molecular weight of 197.26 g/mol.

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-amino-3-(cyclohexen-1-yl)benzonitrile |

InChI |

InChI=1S/C13H14N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h4,6-8H,1-3,5,15H2 |

InChI Key |

SULZZNMMXCPKTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=C(C=CC(=C2)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Amino-3-methylbenzonitrile

- Molecular Formula : C₈H₈N₂

- Molecular Weight : 132.16 g/mol

- CAS RN : 78881-21-7

- Key Differences :

- Lacks the cyclohexenyl group, featuring a methyl substituent at the 3-position instead.

- Smaller molecular weight and simpler structure may enhance solubility in polar solvents compared to the cyclohexenyl variant.

- Commercial Data : Available at >97.0% purity (HPLC) with pricing at JPY 10,000/5g and JPY 4,100/1g .

3-(Aminomethyl)benzonitrile

- Molecular Formula : C₈H₈N₂

- Molecular Weight : 132.16 g/mol

- CAS RN : 10406-24-3

- Key Differences: The amino group is attached to a methylene bridge (-CH₂-) at the 3-position, differing from the direct amino substitution in the target compound. This structural variation may alter electronic properties and reactivity in coupling reactions.

- Commercial Data : Purity >97.0% (GC), priced at JPY 36,000/5g and JPY 11,000/1g .

4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile

- Molecular Formula : C₁₂H₁₁N₃

- Molecular Weight : 212.25 g/mol

- CAS RN : 1461869-01-1

- Key Differences: Incorporates a pyrazole ring linked to the benzene core, introducing heterocyclic complexity. The aminomethyl group on the pyrazole may enhance binding affinity in medicinal chemistry contexts (e.g., kinase inhibitors).

Comparative Data Table

Research Findings and Implications

Structural Impact on Reactivity: The cyclohexenyl group in this compound introduces steric hindrance and lipophilicity, which may reduce solubility but enhance membrane permeability compared to methyl-substituted analogs . Pyrazole-containing analogs (e.g., CAS 1461869-01-1) demonstrate the importance of heterocycles in modulating biological activity, though this is speculative without direct data on the target compound .

Commercial Viability: Methyl and aminomethyl derivatives are more cost-effective (e.g., JPY 4,100/1g for 4-Amino-3-methylbenzonitrile) compared to bulkier analogs, suggesting trade-offs between complexity and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.